Cas no 22067-26-1 (4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine)

4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole
- CS-0360499
- 22067-26-1
- MLS000701044
- CHEMBL1508937
- AS-69730
- SR-01000078372
- 1-(4-phenylthiazol-2-yl)-2-(propan-2-ylidene)hydrazine
- acetone (4-phenyl-1,3-thiazol-2-yl)hydrazone
- 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine
- 4-PHENYL-2-[2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE
- SR-01000078372-1
- HMS2569M14
- AKOS001588138
- AF-407/34872025
- HMS1607H07
- SMR000225393
- SCHEMBL7492728
-
- Inchi: 1S/C12H13N3S/c1-9(2)14-15-12-13-11(8-16-12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,15)
- InChI Key: SIGXFKDDWLYFHN-UHFFFAOYSA-N
- SMILES: C/C(=N\NC1=NC(C2=CC=CC=C2)=CS1)/C
Computed Properties
- Exact Mass: 231.08301860g/mol
- Monoisotopic Mass: 231.08301860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 65.5Ų
4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431169-250mg |
4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole |
22067-26-1 | 98% | 250mg |
¥5029.00 | 2023-11-21 |
4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine Related Literature
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
Additional information on 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine
Comprehensive Overview of 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine (CAS No. 22067-26-1)
The compound 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine (CAS No. 22067-26-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a thiazole core substituted with a phenyl group and an imine functional group, makes it a versatile intermediate for synthesizing biologically active compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate enzyme activity and interact with biological targets.
In recent years, the demand for heterocyclic compounds like 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine has surged due to their role in developing novel therapeutics. This compound is often discussed in the context of anti-inflammatory and antimicrobial agents, aligning with current trends in combating antibiotic resistance. Its thiazole moiety is particularly noteworthy, as this scaffold is prevalent in FDA-approved drugs, including those targeting infectious diseases and metabolic disorders.
From a synthetic chemistry perspective, CAS No. 22067-26-1 serves as a valuable building block for constructing more complex molecules. Its imine functionality allows for further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This aligns with the growing interest in fragment-based drug design, a strategy that leverages small molecular fragments to develop potent inhibitors. The compound’s stability and reactivity profile make it a preferred choice for medicinal chemists exploring new kinase inhibitors or GPCR modulators.
Another area of interest is the compound’s potential in agrochemical applications. The thiazole ring is a common feature in pesticides and herbicides, and researchers are investigating whether 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine could contribute to next-generation crop protection solutions. With the increasing focus on sustainable agriculture, this compound’s role in developing environmentally friendly alternatives to traditional agrochemicals is a hot topic.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize CAS No. 22067-26-1. These methods ensure the compound’s purity and confirm its structural integrity, which is critical for its use in downstream applications. The compound’s solubility in organic solvents like DMSO and methanol further enhances its utility in laboratory settings.
In summary, 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine (CAS No. 22067-26-1) is a multifaceted compound with broad applicability in pharmaceutical and agrochemical research. Its structural features and reactivity make it a valuable tool for scientists exploring new therapeutic and agricultural solutions. As research continues, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in these fields.
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